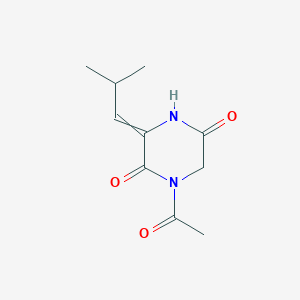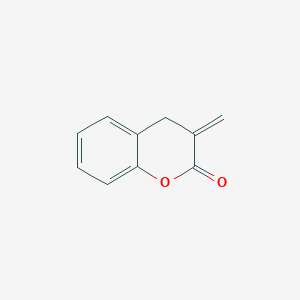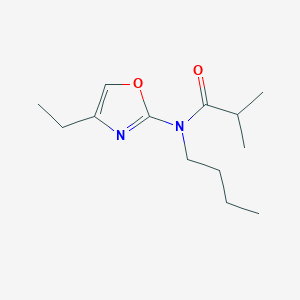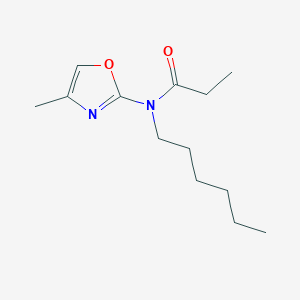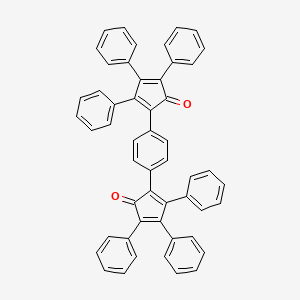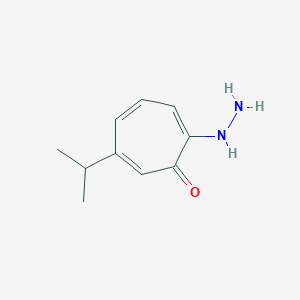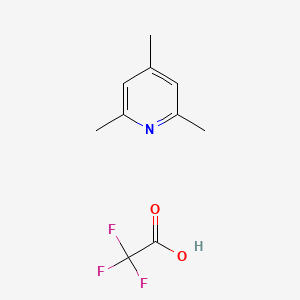
2,2,2-Trifluoroacetic acid;2,4,6-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroacetic acid and 2,4,6-trimethylpyridine are two distinct chemical compounds that are often studied together due to their unique properties and applications in various fields of science. 2,2,2-Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity It is used in organic synthesis and as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
2,4,6-Trimethylpyridine can be synthesized by the oxidation of the methyl groups with potassium permanganate, resulting in the formation of collidinic acid .
Industrial Production Methods
The industrial production of 2,2,2-Trifluoroacetic acid involves large-scale electrofluorination processes, which are efficient and cost-effective for producing high-purity acid . For 2,4,6-Trimethylpyridine, industrial methods often involve the use of catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form trifluoroperacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
2,4,6-Trimethylpyridine can undergo:
Oxidation: The methyl groups can be oxidized to form pyridinetricarboxylic acid.
Dehydrohalogenation: It can be used in dehydrohalogenation reactions to remove hydrogen halides.
Common Reagents and Conditions
Common reagents for reactions involving 2,2,2-Trifluoroacetic acid include potassium permanganate for oxidation and lithium aluminum hydride for reduction . For 2,4,6-Trimethylpyridine, potassium permanganate is commonly used for oxidation reactions .
Major Products Formed
Major products formed from reactions involving 2,2,2-Trifluoroacetic acid include trifluoroperacetic acid and trifluoroethanol . For 2,4,6-Trimethylpyridine, major products include pyridinetricarboxylic acid .
Scientific Research Applications
2,2,2-Trifluoroacetic acid is widely used in organic chemistry as a strong acid catalyst and as a solvent for peptide synthesis . It is also used in the preparation of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals . In biology, it is used for protein sequencing and purification .
2,4,6-Trimethylpyridine is used in organic synthesis as a base and as a solvent for various reactions . It is also used in the preparation of collidinic acid, which has applications in the synthesis of dyes and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroacetic acid involves its strong acidity, which allows it to act as a proton donor in various chemical reactions . The trifluoromethyl group stabilizes the conjugate base, making it a very strong acid .
2,4,6-Trimethylpyridine acts as a base in chemical reactions, accepting protons and facilitating various organic transformations . Its methyl groups provide steric hindrance, making it a less nucleophilic base compared to pyridine .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Similar compounds include acetic acid, trichloroacetic acid, and perfluoroacetic acid.
2,4,6-Trimethylpyridine: Similar compounds include pyridine, 2,6-dimethylpyridine, and 3,5-dimethylpyridine.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts unique reactivity and stability to the compound . 2,4,6-Trimethylpyridine is unique due to its steric hindrance and its use as a base in organic synthesis .
Properties
CAS No. |
57313-93-6 |
|---|---|
Molecular Formula |
C10H12F3NO2 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2HF3O2/c1-6-4-7(2)9-8(3)5-6;3-2(4,5)1(6)7/h4-5H,1-3H3;(H,6,7) |
InChI Key |
UJNKEPAMNODQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
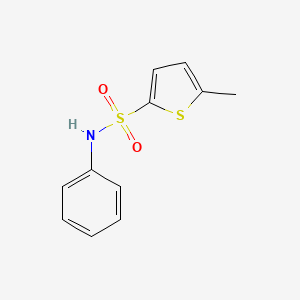

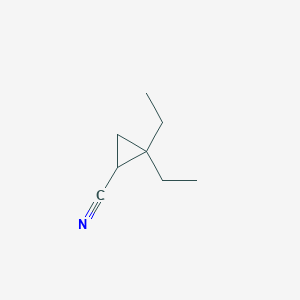

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
